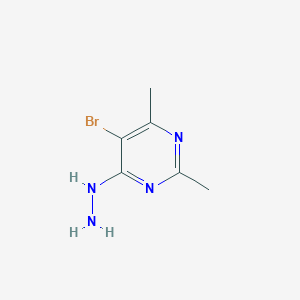

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H9BrN4 and a molecular weight of 217.07 . It is used in various chemical reactions and has potential applications in pharmaceutical testing .

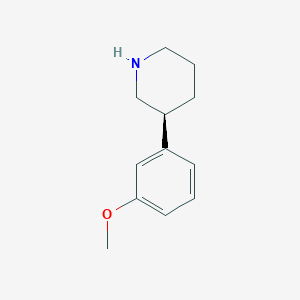

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. The ring is substituted at the 5th position by a bromine atom, at the 4th position by a hydrazinyl group, and at the 2nd and 6th positions by methyl groups .Physical And Chemical Properties Analysis

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine has a molecular weight of 217.07 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved resources.Scientific Research Applications

DNA Photocleavage Activity

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine and its derivatives have been studied for their DNA photocleavage activity. A study synthesized and characterized hydrazones containing quinoline and pyrimidine rings, which demonstrated significant DNA photocleavage potential. Compounds with bromo and thio groups displayed noteworthy activity in this domain, highlighting the potential of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine in biochemical research and therapeutic applications related to DNA interaction (Sharma et al., 2014).

Cocrystal Design

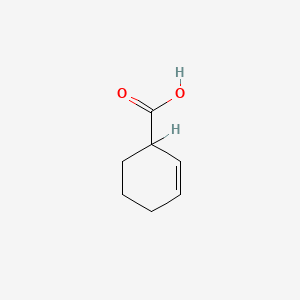

In the realm of crystallography and material science, 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine has been utilized in designing cocrystals involving carboxylic acids. These cocrystals exhibit intricate hydrogen bonding and molecular interaction patterns, offering insights into molecular assembly and potential applications in materials science (Rajam et al., 2018).

Antiviral Activity

The compound and its variants have demonstrated antiviral properties, particularly against the Hepatitis B virus (HBV). The synthesis of novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showed moderate to high activities against HBV, signifying its potential in antiviral drug development (El‐Sayed et al., 2009).

Heterocyclic Synthesis

The compound is also prominent in the synthesis of heterocyclic compounds. Studies have shown its utility in synthesizing various thienopyrimidines with potential biological interest, opening avenues in medicinal chemistry and drug design (Madkour et al., 2009).

Formation of Thiadiazine Derivatives

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine has been used to synthesize thiadiazine derivatives, showcasing its versatility in producing compounds with potential pharmacological applications (Rahimizadeh et al., 2007).

properties

IUPAC Name |

(5-bromo-2,6-dimethylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMXYJBYKMOFGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)